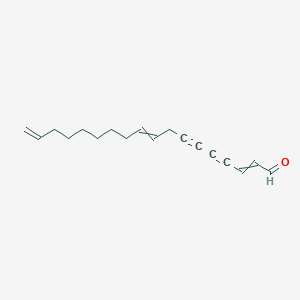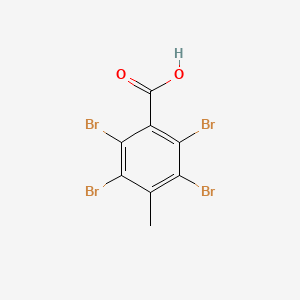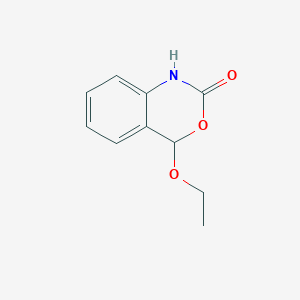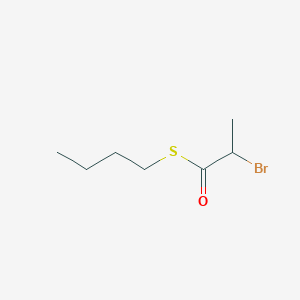
S-Butyl 2-bromopropanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Butyl 2-bromopropanethioate: is an organic compound with the molecular formula C7H13BrOS . It contains a total of 23 atoms, including 13 hydrogen atoms, 7 carbon atoms, 1 oxygen atom, 1 sulfur atom, and 1 bromine atom . This compound is characterized by its thioester functional group, which is an important feature in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-Butyl 2-bromopropanethioate typically involves the reaction of butyl thiol with 2-bromopropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the compound. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: S-Butyl 2-bromopropanethioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different products.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, alkoxides, and other nucleophiles are commonly used in substitution reactions.
Bases: Strong bases like sodium hydroxide or potassium hydroxide are used in elimination reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Elimination Products: Alkenes, such as propene, are the major products of elimination reactions.
Aplicaciones Científicas De Investigación
S-Butyl 2-bromopropanethioate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce thioester functional groups into molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Mecanismo De Acción
The mechanism of action of S-Butyl 2-bromopropanethioate involves its interaction with nucleophiles and bases. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of a new bond. In elimination reactions, the compound undergoes dehydrohalogenation, resulting in the formation of an alkene. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
- n-Butyl 2-bromopropanethioate
- s-Butyl 2-bromopropanethioate
- t-Butyl 2-bromopropanethioate
- Isobutyl 2-bromopropanethioate
Comparison: this compound is unique due to its specific structural arrangement and the presence of the thioester functional group. Compared to its isomers, such as n-butyl, t-butyl, and isobutyl derivatives, this compound exhibits different reactivity and properties. The position of the substituents and the overall molecular structure influence its chemical behavior and applications .
Propiedades
Número CAS |
62943-32-2 |
|---|---|
Fórmula molecular |
C7H13BrOS |
Peso molecular |
225.15 g/mol |
Nombre IUPAC |
S-butyl 2-bromopropanethioate |
InChI |
InChI=1S/C7H13BrOS/c1-3-4-5-10-7(9)6(2)8/h6H,3-5H2,1-2H3 |
Clave InChI |
VREUAUXTPGZGPN-UHFFFAOYSA-N |
SMILES canónico |
CCCCSC(=O)C(C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-1-(2-Hydroxyphenyl)-2-[(3-hydroxyphenyl)imino]ethan-1-one](/img/structure/B14512797.png)

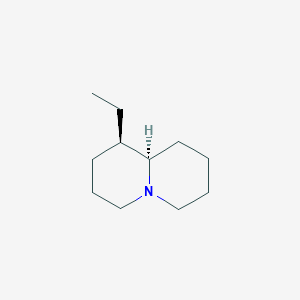
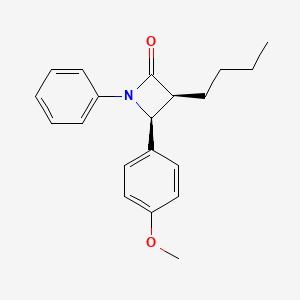
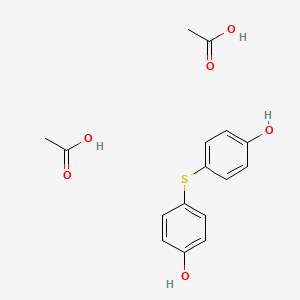

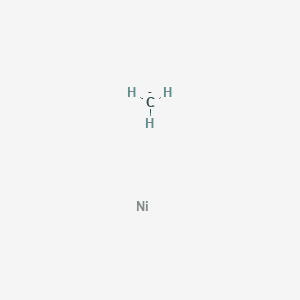
![Diethyl [(4-cyanonaphthalen-1-yl)methyl]phosphonate](/img/structure/B14512826.png)
![1,2-Dichloro-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14512829.png)
